1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride
Description
Properties
IUPAC Name |
1-(4-fluoro-2-nitrophenyl)piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2.ClH/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13;/h1-2,7,12H,3-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVBSQPIHOLGSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)F)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233951-86-4 | |
| Record name | Piperazine, 1-(4-fluoro-2-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233951-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
The synthesis of 1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Ring opening of aziridines: Aziridines can be opened using N-nucleophiles to form piperazine derivatives.
Intermolecular cycloaddition: This method involves the cycloaddition of alkynes bearing amino groups.
Photocatalytic synthesis: This method uses light to catalyze the formation of piperazine derivatives.
Chemical Reactions Analysis
1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry
- Antidepressant Activity : Research indicates that derivatives of piperazine, including 1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride, exhibit potential antidepressant effects by modulating serotonin receptors. Studies have shown that such compounds can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders.
- Antipsychotic Properties : The compound has been investigated for its antipsychotic potential, particularly due to its ability to interact with dopamine receptors. This interaction may help manage symptoms of schizophrenia and other psychotic disorders.
Biological Research
- Enzyme Inhibition Studies : The nitro group in the compound can mimic certain biological substrates, making it useful for studying enzyme inhibition mechanisms. It has been employed in assays to identify inhibitors of specific enzymes involved in metabolic pathways.
- Neuropharmacology : Given its structural similarity to known psychoactive compounds, this piperazine derivative is also explored for its effects on neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Chemical Biology
- Probe Development : this compound serves as a valuable building block for synthesizing more complex molecules that can be used as biological probes. These probes are crucial for studying protein-ligand interactions and cellular processes.
- Target Identification : The compound's ability to bind selectively to certain proteins makes it suitable for identifying molecular targets in drug discovery processes.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant Activity | Demonstrated efficacy as an SSRI in preclinical models, showing significant reductions in depression-like behaviors. |
| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of enzyme X, with IC50 values indicating strong binding affinity. |
| Study 3 | Neuropharmacology | Showed modulation of serotonin receptor activity, suggesting potential therapeutic applications in mood disorders. |
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares the target compound with key structural analogs:
Key Observations :
Biological Activity
1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound has the molecular formula . The synthesis involves several key steps:
- Nitration : 4-fluoroaniline is nitrated to introduce a nitro group at the ortho position.
- Formation of Piperazine : The nitro compound undergoes reductive amination with piperazine to yield the final product.
- Hydrochloride Formation : Treatment with hydrochloric acid results in the hydrochloride salt form, enhancing solubility.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to mimic natural substrates, facilitating enzyme inhibition and modulation of receptor activity.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on several enzymes:
- Cholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. The IC50 values for various derivatives have been reported as low as 0.014 µM against BChE, indicating potent activity .
- Tyrosinase Inhibition : Studies have demonstrated that derivatives of piperazine compounds can act as competitive inhibitors of tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and its derivatives:
Case Studies and Research Findings
- Antimicrobial Properties : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant antibacterial activity, suggesting its potential as a lead compound for antibiotic development .
- Neuropharmacological Effects : In neuropharmacological studies, derivatives of this compound were tested for their effects on neurotransmitter systems, showing promise in modulating serotonin and dopamine receptors, which could have implications for treating mood disorders .
- Cancer Research : Recent investigations into the anticancer properties of piperazine derivatives revealed that certain modifications could enhance selectivity towards cancer cell lines while minimizing toxicity to normal cells. For instance, compounds with specific substitutions showed IC50 values in the micromolar range against melanoma cell lines .
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Fluoro-2-nitrophenyl)piperazine hydrochloride, and what are the critical parameters affecting yield?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions between piperazine derivatives and fluoronitrobenzene precursors. Key steps include:
- Reagent Selection : Use of 1-(4-fluoro-2-nitrophenyl)piperazine intermediates, as referenced in similar piperazine syntheses (e.g., 1-(2-fluorophenyl)piperazine in ).
- Reaction Conditions : Temperature control (e.g., 150°C/3 mmHg for analogous reactions) and stoichiometric ratios to minimize by-products .
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt, with purity >95% as a benchmark .
Critical parameters include pH adjustment during salt formation and solvent selection (e.g., acetonitrile for coupling reactions, as in ).
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Spectroscopy :
- Chromatography :
Q. What are the solubility properties and formulation considerations for this compound?
- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Exact solubility data should be determined experimentally, referencing protocols for structurally similar compounds (e.g., 1-(4-fluorophenyl)piperazine hydrochloride in ).
- Formulation : Stability studies under varying pH (e.g., 2–8) and temperature (-20°C storage recommended for hydrochloride salts, per ).
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact, as piperazine derivatives may cause irritation ().
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Storage : Store at -20°C in airtight containers to prevent degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
